(2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide
Description
(2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-10-3-1-9(12(17)7-10)2-6-15(21)20-14-5-4-11(18)8-13(14)19/h1-8H,(H,20,21)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOJCIFYIJDFC-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorophenyl and 2,4-difluorophenyl compounds.
Formation of Prop-2-enamide Backbone: The prop-2-enamide backbone is formed through a series of reactions, including condensation and amide bond formation.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The dichlorophenyl and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide include other substituted phenylprop-2-enamides with different halogen or functional group substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
